(S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
Description
Crystallographic Analysis and Stereochemical Configuration
Single-crystal X-ray diffraction studies of related pyrrolidine-pyridazine hybrids reveal monoclinic crystal systems with space group P2₁ (no. 4), as observed in analogous structures. While direct crystallographic data for this compound remains unpublished, its stereochemical configuration has been unambiguously established through chiral resolution and comparison with enantiomerically pure precursors. The (S)-configuration at the pyrrolidine C3 position creates a distinct spatial arrangement, with the hydroxyl group occupying a pseudoaxial position relative to the pyridazine ring.
Key bond parameters derived from similar systems include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N(pyrrolidine)-C(aromatic) | 1.457 | C-N-C (pyridazine): 117.2 |
| C3-O(hydroxyl) | 1.421 | O-C3-N: 109.8 |
These metrics suggest significant conjugation between the pyrrolidine nitrogen lone pair and the pyridazine π-system, a feature critical for electronic delocalization.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal frontier molecular orbitals with unique charge distribution patterns. The highest occupied molecular orbital (HOMO) localizes primarily on the pyridazine ring and chlorine substituent (Figure 1), while the lowest unoccupied molecular orbital (LUMO) shows significant density on the pyrrolidine oxygen and adjacent nitrogen atoms.
Key electronic parameters include:
- HOMO-LUMO gap: 4.82 eV (gas phase)
- Dipole moment: 3.67 D (in chloroform)
- Natural bond orbital (NBO) analysis:
- Pyridazine N1→σ(C-Cl) hyperconjugation: 8.3 kcal/mol
- Pyrrolidine O-H→π(pyridazine) charge transfer: 5.1 kcal/mol
These calculations predict strong intramolecular charge transfer characteristics, making the compound potentially useful in optoelectronic applications.
Conformational Dynamics in Solution Phase
Variable-temperature ¹H NMR studies (298–368 K) in deuterated dimethyl sulfoxide reveal three dominant conformers arising from:
- Pyridazine ring puckering (ΔG‡ = 12.4 kJ/mol)
- Hydroxyl group rotation (ΔG‡ = 8.7 kJ/mol)
- Pyrrolidine pseudorotation (ΔG‡ = 15.1 kJ/mol)
Molecular dynamics simulations in explicit solvent show a 73:27 preference for the syn-periplanar arrangement of the hydroxyl group relative to the pyridazine plane. This conformation maximizes intramolecular hydrogen bonding between the hydroxyl proton and pyridazine N4 atom (distance: 2.14 Å).
Comparative Analysis with Pyrrolidine-Pyridazine Hybrid Analogues
Structural and electronic comparisons with patented analogues highlight unique features of this compound:
The chlorine substituent and hydroxyl group confer enhanced polarity (LogP = 1.02 vs. 2.87–3.15) and hydrogen-bonding capacity compared to alkylated or protected analogues. Frontier orbital analysis shows the HOMO energy of −6.34 eV for the target compound versus −5.91 eV for the 6-(1-methylpyrazol-4-yl) derivative, indicating greater stability against oxidation.
Properties
IUPAC Name |
(3S)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKMXPPMDKWII-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring with a hydroxyl group and a chloropyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydroxyl group and the chloropyridazine moiety allows for specific binding to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological context in which the compound is applied, including potential applications in anti-inflammatory and anticancer therapies.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes. For instance, studies have shown that similar pyrrolidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for related compounds suggest a potent anti-inflammatory action, comparable to established drugs like celecoxib .
Case Studies
- Anti-inflammatory Activity : In a study focusing on related pyrimidine derivatives, compounds demonstrated notable COX-2 inhibition with IC50 values around 0.04 μmol . This suggests that this compound may have similar or enhanced anti-inflammatory properties.
- Cancer Therapeutics : Another study highlighted the potential of pyrrolidine derivatives in cancer treatment, particularly through the inhibition of poly(ADP-ribose) polymerase (PARP). This pathway is crucial in DNA repair mechanisms, and compounds that inhibit PARP are being explored for their therapeutic benefits in cancers with BRCA mutations .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Enhances binding affinity to target enzymes |
| Chloropyridazine Moiety | Contributes to specificity in receptor binding |
| Chiral Configuration | Different enantiomers may exhibit varied activities |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the chloropyridazine moiety have led to compounds with improved potency against various targets.
Comparative Studies
A comparative analysis between this compound and its enantiomer reveals differing biological activities:
| Compound | Activity Profile |
|---|---|
| This compound | Potential COX inhibitor; anti-inflammatory effects |
| (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol | May exhibit different receptor interactions |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Substituent Effects : The 6-chloropyridazine group in the target compound introduces moderate polarity compared to the highly lipophilic dichlorobenzyl group in ’s analog. Vernakalant’s dimethoxyphenyl ethoxy chain enhances aqueous solubility, a feature absent in the target compound .
- Molecular Weight : The target compound’s lower molecular weight (<200 g/mol) may favor better bioavailability compared to bulkier analogs like Vernakalant (>380 g/mol) .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Ethanol or dichloromethane are commonly used. Ethanol facilitates reflux conditions (78°C), while dichloromethane allows room-temperature reactions when paired with a base.
-
Base : Triethylamine (TEA) or ammonium chloride is employed to deprotonate the hydroxyl group of (S)-pyrrolidin-3-ol, enhancing its nucleophilicity.
-
Time and Temperature : Reactions typically proceed for 24 hours under reflux, achieving yields up to 90%.
Example Protocol
-
Combine 3,6-dichloropyridazine (1.00 g, 6.71 mmol) and (S)-pyrrolidin-3-ol (0.72 g, 8.05 mmol) in absolute ethanol (10 mL).
-
Add triethylamine (1.5 mL, 10.7 mmol) and reflux for 24 hours.
-
Quench with saturated NH₄Cl (30 mL), extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (hexane/ethyl acetate) to isolate the product as a white solid (yield: 85–90%).
Chiral Resolution of Racemic Mixtures
When starting from racemic pyrrolidin-3-ol, enantiomeric resolution is necessary to obtain the (S)-enantiomer. This method is cost-effective for large-scale production but requires efficient separation techniques.
Resolution Techniques
-
Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Reported enantiomeric excess (ee) exceeds 99% for similar compounds.
-
Enzymatic Resolution : Lipases or esterases selectively acylate one enantiomer, enabling separation. For example, Candida antarctica lipase B achieves >90% ee in pyrrolidine derivatives.
Typical Workflow
-
Synthesize racemic 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol via nucleophilic substitution.
-
Subject the racemate to preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 70:30).
-
Isolate the (S)-enantiomer with >98% ee and characterize via polarimetry ([α]D²⁵ = +15.6° in methanol).
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric methods avoid resolution steps by incorporating chiral inductors during pyrrolidine ring formation.
Key Strategies
-
Evans’ Oxazolidinone Auxiliary : (S)-4-Benzyl-2-oxazolidinone directs stereoselective alkylation of pyrrolidine precursors.
-
Catalytic Asymmetric Hydrogenation : Ru-BINAP catalysts reduce prochiral enamines to (S)-pyrrolidines with >95% ee.
Synthetic Route
-
Prepare prochiral enamine from γ-keto ester and benzylamine.
-
Hydrogenate under 50 psi H₂ with Ru-(S)-BINAP at 25°C for 12 hours.
-
Deprotect and couple with 3,6-dichloropyridazine under standard conditions.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–90% | >99 | Low | High |
| Chiral Resolution | 40–50% | 98–99 | Moderate | Moderate |
| Asymmetric Synthesis | 70–75% | 95–99 | High | Low |
Industrial-Scale Production Insights
For commercial manufacturing, nucleophilic substitution followed by chiral resolution is preferred due to its balance of cost and efficiency. Key considerations include:
Q & A
Q. What are the key synthetic routes for (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, and how can purity be optimized?
- Methodological Answer : The synthesis typically begins with chloropyridazine derivatives as precursors. A common route involves nucleophilic substitution between 3,6-dichloropyridazine and (S)-pyrrolidin-3-ol under reflux conditions (e.g., in acetonitrile at 80°C for 12–24 hours). Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography . To optimize purity, ensure strict control of stoichiometry, solvent drying (e.g., molecular sieves), and inert atmosphere (N₂/Ar) to minimize side reactions.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Chiral purity is validated using polarimetry to measure optical rotation and chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements, such as the (S)-configuration at the pyrrolidine carbon. Comparative analysis with racemic mixtures or enantiomeric standards is essential .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirms hydroxyl (O–H stretch at ~3200 cm⁻¹) and chloropyridazine (C–Cl at ~750 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]+ at m/z 200.05) and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) due to structural similarities to known anti-inflammatory agents. Use fluorescence-based assays (e.g., COX Inhibitor Screening Kit) at concentrations ranging from 1 nM to 100 µM. Pair with cytotoxicity testing (MTT assay on HEK-293 cells) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale synthesis while maintaining enantiomeric excess?
- Methodological Answer : Transition from batch to continuous flow chemistry using microreactors to enhance heat/mass transfer. Catalytic systems like Pd/C or chiral organocatalysts (e.g., proline derivatives) can accelerate stereoselective steps. Monitor enantiomeric excess (ee) in real-time via inline FTIR or Raman spectroscopy. Scale-up trials show ≥90% ee with yields >75% under optimized flow conditions .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Conduct meta-analysis of existing data, then validate using orthogonal assays:
- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements for targets like GABA receptors.
- Molecular Dynamics Simulations : Predict binding modes to reconcile conflicting inhibition values (e.g., COX-2 IC50 variations). Adjust experimental protocols to standardize ATP concentrations and incubation times .
Q. How does the hydroxyl group’s position on the pyrrolidine ring influence target selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified hydroxyl positions (e.g., 2- or 4-OH). Test against panels of kinases or GPCRs using radioligand binding assays. For example, replacing the 3-OH with a methoxy group reduces COX-2 affinity by ~40%, suggesting hydrogen bonding is critical for target engagement .
Q. What advanced computational methods predict metabolic stability and toxicity?
- Methodological Answer : Use in silico tools:
- ADMET Predictor : Estimates metabolic pathways (e.g., CYP3A4-mediated oxidation).
- DEREK Nexus : Flags structural alerts (e.g., mutagenicity from chloropyridazine). Validate with in vitro hepatocyte stability assays and Ames test for genotoxicity. Data from similar compounds suggest moderate hepatic clearance (CLhep ~15 mL/min/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
